Physical properties of 4-Bromo-1-ethyl-2-methoxybenzene for synthesis planning
Physical properties of 4-Bromo-1-ethyl-2-methoxybenzene for synthesis planning
An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-methoxybenzene for Synthesis Planning
Introduction
4-Bromo-1-ethyl-2-methoxybenzene is a substituted aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its structure, featuring an aryl bromide, an activating methoxy group, and an ethyl substituent, provides a unique combination of steric and electronic properties. The bromine atom, in particular, acts as a crucial functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the physical properties, synthesis, spectral characteristics, reactivity, and safe handling of 4-Bromo-1-ethyl-2-methoxybenzene to facilitate its effective use in complex molecule synthesis, particularly within the fields of pharmaceutical and materials science research.
Physicochemical and Computed Properties
A precise understanding of a compound's physical properties is fundamental to successful synthesis planning, enabling appropriate choices for reaction setup, purification, and storage. While experimentally determined data for 4-Bromo-1-ethyl-2-methoxybenzene are not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its use.[1][2]
The compound is described as a colorless to pale yellow substance, likely a liquid or low-melting solid at ambient temperature, with a characteristic sweet, aromatic odor.[1] The presence of the methoxy group suggests good solubility in common organic solvents.[1]
Table 1: Physicochemical and Computed Data for 4-Bromo-1-ethyl-2-methoxybenzene
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-ethyl-1-methoxybenzene | PubChem[3] |
| CAS Number | 33839-11-1 | PubChem[3] |
| Molecular Formula | C₉H₁₁BrO | PubChem[3] |
| Molecular Weight | 215.09 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid/solid | CymitQuimica[1] |
| Purity | >95% (Commercially available) | Parkway Scientific,[2] CymitQuimica[1] |
| XLogP3 | 3.5 | PubChem (Computed)[3] |
| Topological Polar Surface Area | 9.2 Ų | Parkway Scientific (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | Parkway Scientific (Computed)[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[3] |
| Rotatable Bond Count | 2 | Parkway Scientific (Computed)[2] |
| Storage Temperature | 2 to 4 °C (Recommended) | Parkway Scientific[2] |
Synthesis of 4-Bromo-1-ethyl-2-methoxybenzene
The most logical and direct synthetic route to 4-Bromo-1-ethyl-2-methoxybenzene is the electrophilic aromatic bromination of its readily available precursor, 2-ethylanisole (1-ethyl-2-methoxybenzene). The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are both ortho-, para-directing activators. The position para to the sterically more accessible and strongly activating methoxy group is the most favorable site for electrophilic substitution, leading to the desired product with high regioselectivity.
The following protocol is based on well-established methods for the bromination of activated aromatic rings using N-Bromosuccinimide (NBS), a convenient and selective source of electrophilic bromine.[4][5][6]
Experimental Protocol: Synthesis via Electrophilic Bromination
Materials:
-
2-Ethylanisole (1-ethyl-2-methoxybenzene)
-
N-Bromosuccinimide (NBS)
-
Silica Gel (for catalysis)[4]
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 2-ethylanisole (1.0 equivalent) in anhydrous CCl₄ or CH₂Cl₂.
-
Addition of Reagents: Add silica gel (catalytic amount) to the solution, followed by the portion-wise addition of N-Bromosuccinimide (1.05 equivalents) over 15 minutes at room temperature. The use of silica gel has been shown to catalyze the nuclear bromination of activated aromatic rings effectively.[4]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-Bromo-1-ethyl-2-methoxybenzene.
Caption: Synthesis workflow for 4-Bromo-1-ethyl-2-methoxybenzene.
Predicted Spectral Data Analysis
While experimental spectra for 4-Bromo-1-ethyl-2-methoxybenzene are not available in public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its structure and data from analogous compounds.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as distinct signals.
-
One proton will be ortho to the methoxy group and ortho to the ethyl group, likely appearing as a doublet around δ 6.8-7.0 ppm .
-
One proton will be ortho to the bromine atom and meta to the methoxy group, appearing as a doublet of doublets around δ 7.1-7.3 ppm .
-
One proton will be ortho to the bromine and meta to the ethyl group, appearing as a doublet around δ 7.3-7.5 ppm .
-
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm .
-
Ethyl Protons (5H):
-
A quartet corresponding to the methylene (-CH₂-) group is expected around δ 2.6-2.8 ppm .
-
A triplet corresponding to the methyl (-CH₃) group is expected around δ 1.2-1.3 ppm .
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the methoxy group will be the most downfield (around δ 158-160 ppm), while the carbon attached to the bromine will be significantly upfield relative to an unsubstituted carbon (around δ 112-115 ppm).
-
Methoxy Carbon (1C): A signal is expected around δ 55-56 ppm .
-
Ethyl Carbons (2C):
-
The methylene carbon (-CH₂-) is expected around δ 22-24 ppm .
-
The methyl carbon (-CH₃-) is expected around δ 14-16 ppm .
-
Reactivity Profile and Synthetic Applications
The primary utility of 4-Bromo-1-ethyl-2-methoxybenzene in synthesis stems from the reactivity of the aryl bromide moiety, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
A. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal candidate for a range of cross-coupling reactions that are foundational to modern drug discovery and materials science.[7]
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) provides a powerful method for constructing biaryl or styrene derivatives.[8]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, enabling the synthesis of complex aniline derivatives.
-
Sonogashira Coupling: Couples with terminal alkynes to produce substituted aryl alkynes.
-
Heck Coupling: Reacts with alkenes to form new C-C bonds, yielding substituted styrenes or stilbenes.
B. Formation of Organometallic Reagents
The carbon-bromine bond can be readily converted into a more nucleophilic carbon-metal bond.
-
Grignard Reagent Formation: Reaction with magnesium metal in anhydrous ether (e.g., THF or diethyl ether) will yield the corresponding Grignard reagent, (2-ethyl-4-methoxyphenyl)magnesium bromide. This creates a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and CO₂.
Caption: Key synthetic applications of 4-Bromo-1-ethyl-2-methoxybenzene.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-2-methoxybenzene is not widely available, data from closely related compounds like 4-bromoanisole and 2-bromo-4-methylanisole can be used to establish prudent handling practices.[9][10]
-
Hazard Classification: Assumed to be a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[11] May be harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat must be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-4°C is recommended for long-term stability.[2]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
-
Parkway Scientific. HI-263 (33839-11-1, MFCD13659399). Available at: [Link]
-
MOLBASE. 4-bromo-2-ethyl-1-methoxybenzene. Available at: [Link]
-
PubChem. 4-Bromo-2-ethyl-1-methoxybenzene. Available at: [Link]
- Roy, S. C., & Lahiri, S. (Year). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]
-
Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Available at: [Link]
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- 1. CAS 33839-11-1: Benzene, 4-bromo-2-ethyl-1-methoxy- [cymitquimica.com]
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- 3. 4-Bromo-2-ethyl-1-methoxybenzene | C9H11BrO | CID 13301602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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